molecular formula C25H27F6N3OS B14069369 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-((R)-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-((R)-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea

Cat. No.: B14069369
M. Wt: 531.6 g/mol
InChI Key: FATVXCMOAPFCTL-WOJBJXKFSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea involves several steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve the following steps:

    Formation of Intermediates: The initial step involves the preparation of intermediates such as 3,5-Bis(trifluoromethyl)aniline and 3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl chloride.

    Coupling Reaction: The intermediates are then coupled using thiourea under controlled conditions to form the final compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea can be compared with other similar compounds, such as:

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)urea: This compound has a similar structure but with a urea group instead of a thiourea group.

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)amine: This compound has an amine group instead of a thiourea group.

The uniqueness of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea lies in its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C25H27F6N3OS

Molecular Weight

531.6 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-3,3-dimethyl-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]butan-2-yl]thiourea

InChI

InChI=1S/C25H27F6N3OS/c1-23(2,3)20(21(35)34-11-7-10-19(34)15-8-5-4-6-9-15)33-22(36)32-18-13-16(24(26,27)28)12-17(14-18)25(29,30)31/h4-6,8-9,12-14,19-20H,7,10-11H2,1-3H3,(H2,32,33,36)/t19-,20-/m1/s1

InChI Key

FATVXCMOAPFCTL-WOJBJXKFSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@@H]1C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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